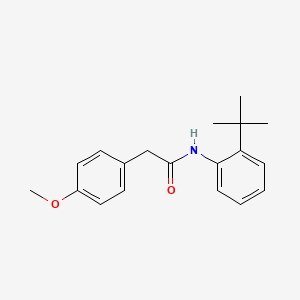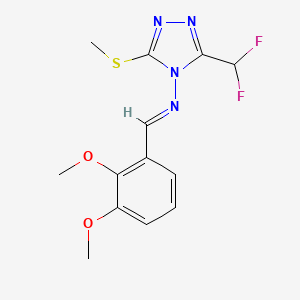
2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide, also known as CCMB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CCMB is a member of the benzamide class of compounds and has been shown to possess a range of biological activities, including anti-inflammatory and analgesic properties.
作用机制
The exact mechanism of action of 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of these mediators.
Biochemical and Physiological Effects:
2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer therapeutic agent. Additionally, 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide has been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the major advantages of 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide is its potential as a therapeutic agent for a range of conditions. Additionally, 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide has been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one of the limitations of 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide is its relatively low yield in the synthesis process, which may limit its availability for further research.
未来方向
There are several future directions for research on 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide. One potential direction is to further investigate its potential as a therapeutic agent for inflammatory conditions such as arthritis and neuropathic pain. Another potential direction is to investigate its potential as a cancer therapeutic agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to optimize the synthesis process of 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide to increase its yield and availability for further research.
合成方法
The synthesis of 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form 2-chloro-4-methylbenzoyl chloride. This intermediate is then reacted with 4-chloro-2-methylaniline in the presence of a base to form 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide. The overall yield of this synthesis method is approximately 50%.
科学研究应用
2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis and neuropathic pain. 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide has also been studied for its potential as a cancer therapeutic agent, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-9-3-5-12(13(17)7-9)15(19)18-14-6-4-11(16)8-10(14)2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALRQHNEZFQZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24786373 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-nitro-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5861708.png)
![N-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-4-nitro-1H-pyrazol-1-amine](/img/structure/B5861723.png)

![2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5861740.png)



![4-methyl-1-[(3-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5861772.png)


![4-(dimethylamino)benzaldehyde [4-(1-naphthyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5861789.png)


